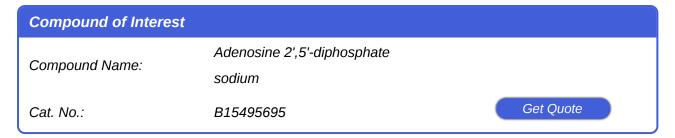


## Illuminating the Structure of Adenosine 2',5'-Diphosphate Sodium: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of **Adenosine 2',5'-diphosphate sodium** salt (A2',5'P•xNa+). The document details the spectroscopic characterization, synthesis, purification, and biological significance of this important nucleotide, presenting quantitative data in structured tables and outlining key experimental protocols. Visual diagrams generated using Graphviz are included to illustrate molecular structure, experimental workflows, and signaling pathways.

# Physicochemical and Spectroscopic Characterization

The definitive identification and structural confirmation of **Adenosine 2',5'-diphosphate sodium** salt rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular formula, weight, and the specific arrangement of atoms within the molecule.

Table 1: Physicochemical Properties of Adenosine 2',5'-diphosphate



Property	Value	Reference
Molecular Formula	C10H15N5O10P2	INVALID-LINK
Molecular Weight (Free Acid)	427.20 g/mol	INVALID-LINK,INVALID- LINK
CAS Number	154146-84-6 (for sodium salt)	INVALID-LINK
Appearance	White to off-white powder	[Generic supplier data]
Solubility	Soluble in water (50 mg/mL)	INVALID-LINK
UV Absorption (λmax)	259 nm (in Tris-HCl, pH 7.5)	INVALID-LINK
Molar Extinction Coefficient (ε)	15.3 L·mmol <sup>-1</sup> ·cm <sup>-1</sup> (at 259 nm)	INVALID-LINK

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. While a complete, assigned spectrum for the sodium salt of the 2',5'-isomer is not readily available in public databases, data for the closely related adenosine phosphates provide a basis for expected chemical shifts.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for Adenosine 2',5'-diphosphate



Atom Position	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
Adenine Moiety		
H-2	~8.1-8.3	~152-154
H-8	~8.3-8.5	~140-142
C-4	-	~148-150
C-5	-	~118-120
C-6	-	~155-157
Ribose Moiety		
H-1'	~6.0-6.2	~87-89
H-2'	~4.5-4.7	~74-76
H-3'	~4.3-4.5	~70-72
H-4'	~4.1-4.3	~83-85
H-5', 5"	~4.0-4.2	~64-66

Note: Predicted values are based on data from related adenosine phosphate compounds and are subject to solvent and pH effects.

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Table 3: Mass Spectrometry Data for Adenosine 2',5'-diphosphate



lon	Calculated m/z (Free Acid)	Observed m/z
[M-H] <sup>-</sup>	426.0216	Data not available
[M+H]+	428.0372	Data not available
[M+Na] <sup>+</sup>	450.0192	Data not available

#### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 4: Expected FTIR Absorption Bands for Adenosine 2',5'-diphosphate

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200	N-H and O-H stretching
3100-3000	C-H stretching (aromatic and ribose)
1650-1550	C=N and C=C stretching (adenine ring), N-H bending
1250-1000	P=O and P-O-C stretching
~900	Ribose ring vibrations

#### **Synthesis and Purification**

The synthesis of Adenosine 2',5'-diphosphate can be achieved through both chemical and enzymatic methods. Subsequent purification is critical to obtain a high-purity product for research and development.

#### **Chemical Synthesis**

A common strategy for the synthesis of nucleotide diphosphates involves the phosphorylation of a partially protected nucleoside.

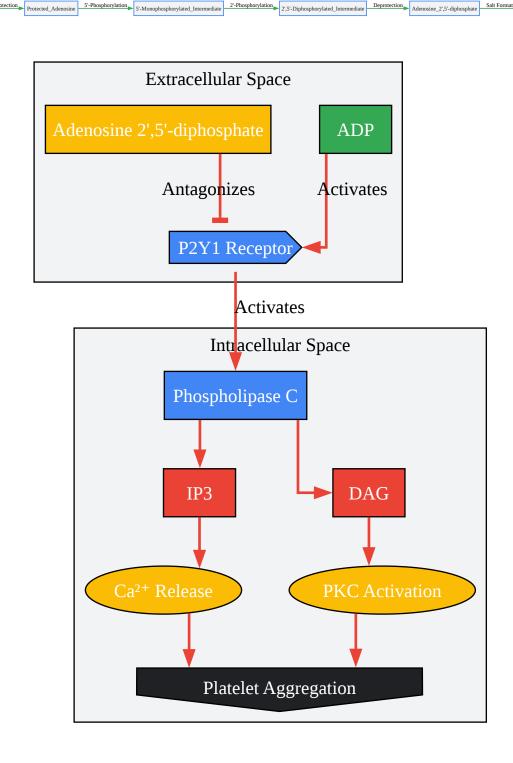






- Protection of Adenosine: The 3'-hydroxyl and N<sup>6</sup>-amino groups of adenosine are protected to ensure regioselective phosphorylation at the 2' and 5' positions.
- 5'-Phosphorylation: The 5'-hydroxyl group is phosphorylated using a suitable phosphorylating agent, such as phosphoryl chloride, in the presence of a base.
- 2'-Phosphorylation: The 2'-hydroxyl group is then phosphorylated. This may require a different set of reaction conditions and phosphorylating agents to achieve selectivity.
- Deprotection: The protecting groups are removed under appropriate conditions to yield the final product.
- Salt Formation: The free acid is converted to the sodium salt by titration with a sodium base (e.g., sodium hydroxide or sodium bicarbonate).





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• To cite this document: BenchChem. [Illuminating the Structure of Adenosine 2',5'-Diphosphate Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15495695#adenosine-2-5-diphosphate-sodium-structure-elucidation]

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